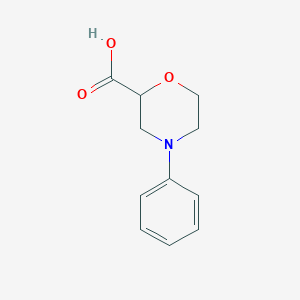
4-Phenylmorpholine-2-carboxylic acid
Übersicht
Beschreibung
4-Phenylmorpholine-2-carboxylic acid (CAS No. 1316227-03-8) is a chemical compound with the molecular formula C11H13NO3 . It is a white crystalline solid used in a variety of scientific experiments due to its unique properties.
Molecular Structure Analysis
The molecular structure of 4-Phenylmorpholine-2-carboxylic acid consists of a phenyl group attached to a morpholine ring, which in turn is attached to a carboxylic acid group . The molecular weight of the compound is 207.23 g/mol .Physical And Chemical Properties Analysis
Carboxylic acids, such as 4-Phenylmorpholine-2-carboxylic acid, generally exhibit strong hydrogen bonding between molecules, leading to high boiling points compared to other substances of comparable molar mass . The solubility of carboxylic acids in water decreases as the carbon chain length increases .Wissenschaftliche Forschungsanwendungen
-
Anticancer Research
- Field: Medicinal and Pharmaceutical Chemistry .
- Application: These derivatives have been studied as potential Histone Deacetylase Inhibitors (HDACs), which are extensively studied in the development of anticancer drugs .
- Method: The 2-substituted phenylquinoline-4-carboxylic acid group was introduced to the cap moiety of HDAC inhibitors. A total of 30 compounds were synthesized with hydroxamic acid or hydrazide zinc-binding groups .
- Results: Active compound D28 and its analog D29 exhibited significant HDAC3 selectivity against HDAC1, 2, 3, and 6. An HDAC3 selective inhibitor (D28) with potent in vitro anticancer activity was developed as a lead compound for the treatment of cancer .
-
Antibacterial Research
- Field: Medicinal Chemistry .
- Application: These derivatives have been synthesized and evaluated for their antibacterial properties .
- Method: A series of new 2-phenyl-quinoline-4-carboxylic acid derivatives was synthesized starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation and amination .
- Results: Some compounds displayed good antibacterial activity against Staphylococcus aureus. Compounds 5a4 and 5a7 showed the best inhibition with an MIC value of 64 μg/mL against Staphylococcus aureus and with an MIC value of 128 μg/mL against Escherichia coli, respectively .
-
Food Industry
- Field: Food Science and Technology .
- Application: Phenolic compounds, which include a variety of carboxylic acids, have shown interesting bioactivities, such as antioxidant, antimicrobial, anti-inflammatory, and antiproliferative activities . This has led to great interest in their use by several industries, including the food industry .
- Method: These compounds can be extracted from plant tissues and used in the formulation of nutraceutical products .
- Results: A daily diet enriched in these compounds is important to promote well-being .
-
Nanotechnology
- Field: Nanotechnology .
- Application: Carboxylic acids have been used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
- Method: The carboxylic acid group can interact with the surface of nanoparticles, improving their dispersion and stability .
- Results: This has led to the development of new nanomaterials with improved properties for various applications .
-
Polymers
- Field: Polymer Science .
- Application: Carboxylic acids have applications in the obtaining of polymers, acting as monomers, additives, initiators, catalysts, dopants, etc .
- Method: Carboxylic acids can be incorporated into the polymer structure during the polymerization process .
- Results: This can lead to the development of new polymers with improved properties for various applications .
-
Organic Synthesis
- Field: Organic Chemistry .
- Application: Carboxylic acids are versatile organic compounds used in various organic synthesis reactions .
- Method: The carboxyl group (-COOH) in carboxylic acids can participate in various reactions such as substitution, elimination, oxidation, coupling, etc .
- Results: This allows the synthesis of a wide range of organic compounds .
-
Cosmetics Industry
- Field: Cosmetic Science .
- Application: Phenolic compounds, including carboxylic acids, have shown interesting bioactivities, such as antioxidant, antimicrobial, and anti-inflammatory activities . This has led to great interest in their use by several industries, including the cosmetics industry .
- Method: These compounds can be extracted from plant tissues and used in the formulation of cosmetic products .
- Results: A daily diet enriched in these compounds is important to promote well-being .
-
Textile Industry
- Field: Textile Engineering .
- Application: Carboxylic acids have been used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
- Method: The carboxylic acid group can interact with the surface of nanoparticles, improving their dispersion and stability .
- Results: This has led to the development of new nanomaterials with improved properties for various applications .
-
Medical Field
- Field: Medical Science .
- Application: Carboxylic acids have applications in the obtaining of polymers, acting as monomers, additives, initiators, catalysts, dopants, etc .
- Method: Carboxylic acids can be incorporated into the polymer structure during the polymerization process .
- Results: This can lead to the development of new polymers with improved properties for various applications .
-
Pharmacy
- Field: Pharmaceutical Science .
- Application: Carboxylic acids are versatile organic compounds used in various organic synthesis reactions .
- Method: The carboxyl group (-COOH) in carboxylic acids can participate in various reactions such as substitution, elimination, oxidation, coupling, etc .
- Results: This allows the synthesis of a wide range of organic compounds .
-
Electronics
- Field: Electronic Engineering .
- Application: The carboxylic acids present applications in the obtaining of polymers, acting as monomers, additives, catalysts, dopants, etc. Currently, an area of great interest is the production of acidic polymers, with different applications, for example in electronic area required that present characteristics such as electron donors, high .
- Method: Carboxylic acids can be incorporated into the polymer structure during the polymerization process .
- Results: This can lead to the development of new polymers with improved properties for various applications .
Safety And Hazards
4-Phenylmorpholine-2-carboxylic acid is labeled with the signal word “Warning” and has several precautionary statements associated with it, including P501, P270, P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313, and P301+P312+P330 . The hazard statements associated with this compound include H302, H315, and H319 .
Eigenschaften
IUPAC Name |
4-phenylmorpholine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-11(14)10-8-12(6-7-15-10)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNYQASIGKYJTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylmorpholine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




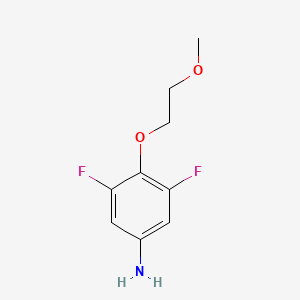
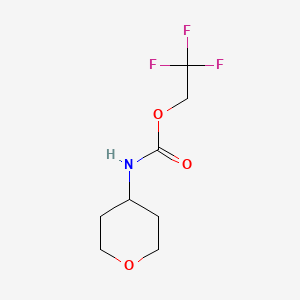
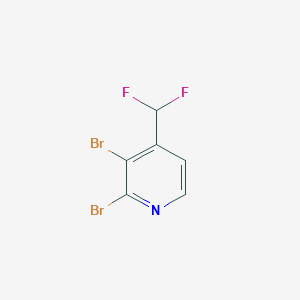
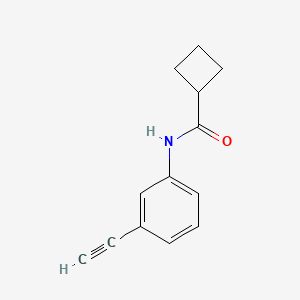
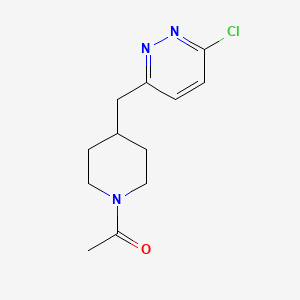
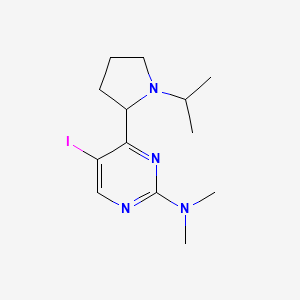
![[5-Iodo-4-(1-isopropyl-piperidin-4-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1399175.png)
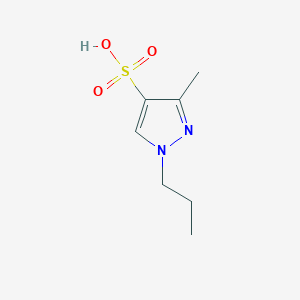
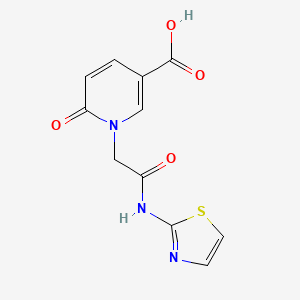
![(4,6-Dimethyl-pyrimidin-2-yl)-(1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-5-yl)-amine](/img/structure/B1399178.png)
![[5-Iodo-4-(1-methanesulfonyl-piperidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1399182.png)
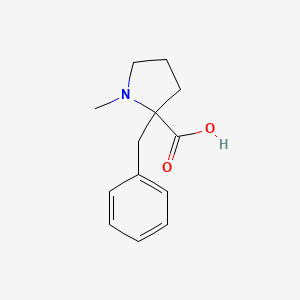
![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyridin-2-yl-amine](/img/structure/B1399184.png)